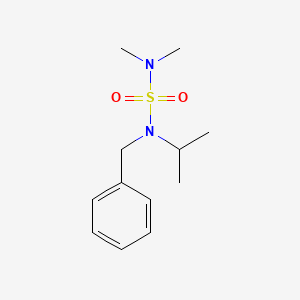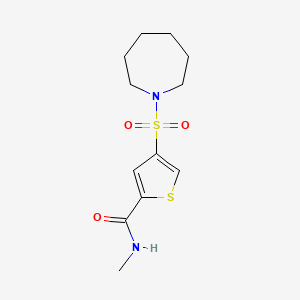![molecular formula C15H23ClN4O B5570405 N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)
N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea and related compounds typically involves reactions of various precursors such as acylazides, amines, and halogenated compounds. For instance, Xin-jian et al. (2006) described the synthesis of novel urea derivatives through the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
Molecular structure analysis of such compounds is often conducted using techniques like NMR spectroscopy, X-ray crystallography, and computational modeling. The study by Bhat et al. (2018) is an example, where they synthesized a related compound and characterized its structure using spectral data and X-ray analysis (Muzzaffar A Bhat et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea derivatives are diverse. For example, the study by Thalluri et al. (2014) on urea synthesis from carboxylic acids highlights the chemical versatility of urea derivatives (Kishore Thalluri, S. Manne, Dharm Dev, & Bhubaneswar Mandal, 2014).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of urea derivatives, closely related to the chemical structure of interest, is in the field of corrosion inhibition. For instance, 1,3,5-triazinyl urea derivatives have been demonstrated to be effective corrosion inhibitors for mild steel in acidic environments. These compounds, including those with similar functional groups and structural motifs to N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea, exhibit strong adsorption on metal surfaces, forming protective layers that mitigate corrosion. This protective action is attributed to the presence of active centers in the molecules, which facilitate their adsorption and subsequent inhibition performance (Mistry, Patel, Patel, & Jauhari, 2011).
Environmental Impact and Biocide Analysis
Another research area involves the environmental impact and analytical detection of urea derivatives in aquatic environments. Studies focusing on compounds like N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, a closely related chemical, have developed methods for determining concentrations in water resources. These methods address the need for sensitive and selective analytical techniques capable of detecting such compounds at very low concentrations, owing to their use as antibacterial additives in personal care products and their potential environmental persistence and toxicity. The development of liquid chromatography-electrospray ionization mass spectrometry (LC/ESI/MS) techniques for this purpose highlights the importance of monitoring and understanding the environmental fate of these chemicals (Halden & Paull, 2004).
Biological Activity and Inhibition
The structural framework of N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea lends itself to modifications that can result in significant biological activity, including enzyme inhibition. Research in this area explores the synthesis and evaluation of urea and thiourea derivatives for their potential as enzyme inhibitors. For example, derivatives have been investigated for their ability to inhibit the urease enzyme, a critical target in the development of treatments for certain medical conditions. These studies demonstrate the versatility of the urea functional group when incorporated into compounds with specific substituents, leading to enhanced biological activity and potential therapeutic applications (Vardhan et al., 2017).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-ethylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O/c1-2-19-9-11-20(12-10-19)8-7-17-15(21)18-14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGXIZHUQSGISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[2-(4-ethylpiperazin-1-yl)ethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5570323.png)
![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5570331.png)
![(3R*,4R*)-1-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5570337.png)
![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)
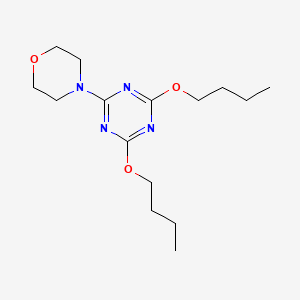
![1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine](/img/structure/B5570369.png)
![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)
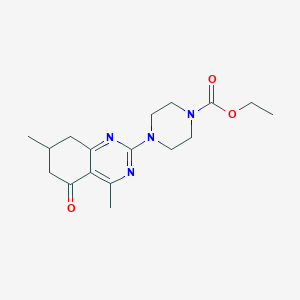
![2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride](/img/structure/B5570390.png)
![N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)
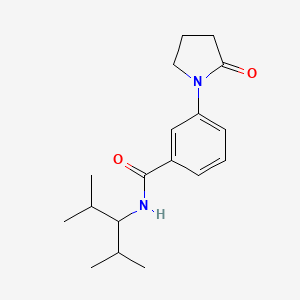
![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)
